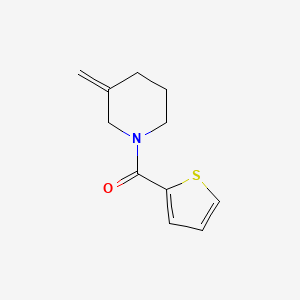
(3-Methylenepiperidin-1-yl)(thiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylenepiperidin-1-yl)(thiophen-2-yl)methanone, also known as MPTM, is a chemical compound that has been studied for its potential applications in scientific research. It is a synthetic compound that is not approved for human consumption, and its use is limited to laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
Thiophene derivatives have been reported to possess anti-inflammatory properties . This suggests that “(3-Methylenepiperidin-1-yl)(thiophen-2-yl)methanone” could potentially be used in the development of new anti-inflammatory drugs.
Anti-Psychotic Applications
Thiophene derivatives have also been used in the development of anti-psychotic drugs . This opens up the possibility of “(3-Methylenepiperidin-1-yl)(thiophen-2-yl)methanone” being used in the treatment of various psychiatric disorders.
Anti-Arrhythmic Effects
The anti-arrhythmic effects of thiophene derivatives have been documented . This suggests potential applications of “(3-Methylenepiperidin-1-yl)(thiophen-2-yl)methanone” in the treatment of heart rhythm disorders.
Anti-Anxiety Applications
Thiophene derivatives have shown potential in the treatment of anxiety disorders . This suggests that “(3-Methylenepiperidin-1-yl)(thiophen-2-yl)methanone” could be used in the development of new anti-anxiety medications.
Anti-Fungal Properties
Thiophene derivatives have been found to possess anti-fungal properties . This indicates that “(3-Methylenepiperidin-1-yl)(thiophen-2-yl)methanone” could be used in the development of new anti-fungal treatments.
Anti-Cancer Applications
Thiophene derivatives have been reported to inhibit kinases and exhibit anti-cancer properties . This suggests that “(3-Methylenepiperidin-1-yl)(thiophen-2-yl)methanone” could potentially be used in cancer treatment.
Eigenschaften
IUPAC Name |
(3-methylidenepiperidin-1-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-9-4-2-6-12(8-9)11(13)10-5-3-7-14-10/h3,5,7H,1-2,4,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKXCYMMSVVVCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylenepiperidin-1-yl)(thiophen-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

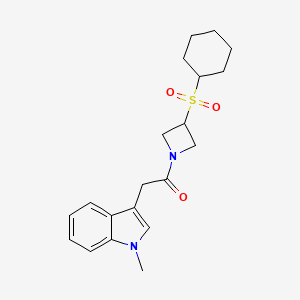
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2357539.png)
![1-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B2357540.png)
![1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B2357542.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2357545.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2357547.png)
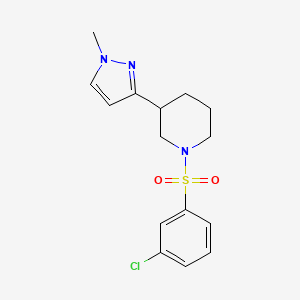
![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-ethylbenzohydrazide](/img/structure/B2357550.png)
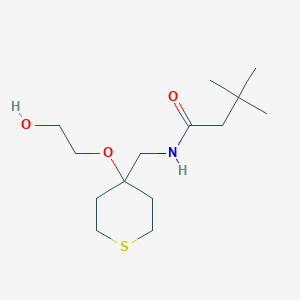
![{[(2S,4S)-4-fluoro-1-(pyrimidin-5-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2357553.png)
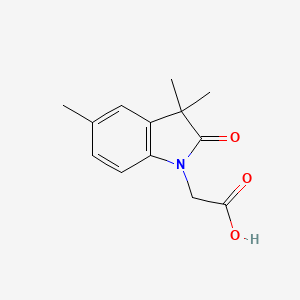
![4-[6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2357555.png)
![5-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2357556.png)
![(E)-3-(dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2357559.png)